Methyl 4-borono-3-chlorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-chloro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEQHBSWRMYSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623189 | |
| Record name | [2-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-80-1 | |
| Record name | 1-Methyl 4-borono-3-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603122-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 4 Borono 3 Chlorobenzoate
Strategies for Preparing Substituted Benzoate (B1203000) Precursors
The creation of an appropriately substituted methyl benzoate is the foundational stage for synthesizing Methyl 4-borono-3-chlorobenzoate. This typically involves starting with a benzoic acid derivative that already contains the necessary chloro and a second halo substituent, which will later be replaced by the borono group.
A common and direct method for preparing the required methyl ester precursor is through the esterification of a corresponding substituted benzoic acid. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, is a classic approach. For instance, 4-iodobenzoic acid can be converted to its methyl ester, methyl 4-iodobenzoate, using this method. wikipedia.orgwikipedia.org
Alternative methods can also be employed to achieve high yields under mild conditions. One such method involves the use of chlorotrimethylsilane (B32843) in methanol. This system has been successfully used for the synthesis of methyl 4-bromo-3-chlorobenzoate from 4-bromo-3-chlorobenzoic acid, achieving a 93% yield. chemicalbook.com
Table 1: Selected Esterification Reactions for Substituted Benzoic Acids
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Bromo-3-chlorobenzoic acid | Chlorotrimethylsilane, Methanol, Room Temperature | Methyl 4-bromo-3-chlorobenzoate | 93% | chemicalbook.com |
| 4-Iodobenzoic acid | Methanol, Acid Catalyst (Fischer Esterification) | Methyl 4-iodobenzoate | Not specified | wikipedia.org |
| 3-Iodo-4-hydroxybenzoate | Methyl iodide, Potassium carbonate, DMF, 60°C | Methyl 3-iodo-4-methoxybenzoate | 88.4% | chemicalbook.com |
The introduction of halogen atoms onto the benzoate ring is critical for creating a suitable precursor for borylation. While direct halogenation of methyl benzoate is possible, the electron-withdrawing nature of the ester group deactivates the ring and directs substitution to the meta position. wordpress.com Therefore, it is more common to start with a pre-halogenated benzoic acid, such as 3-chloro-4-iodobenzoic acid fishersci.ca1stsci.comnih.gov or 4-bromo-3-chlorobenzoic acid. These precursors, such as Methyl 3-chloro-4-iodobenzoate and Methyl 4-bromo-3-chlorobenzoate, serve as key intermediates. musechem.comchemicalbook.com The halogen at the 4-position (iodine or bromine) is the site for the subsequent carbon-boron bond formation.
Another functionalization strategy involves the halogenation of a substituted toluene (B28343) followed by oxidation and esterification. For example, p-methylbenzoic acid can be esterified to methyl p-methylbenzoate, which can then undergo chlorination on the side chain to produce methyl p-(chloromethyl)benzoate. google.com However, for the synthesis of the target compound, ring halogenation is the required pathway.
Boronylation Reactions for C-B Bond Formation
The crucial step in the synthesis is the introduction of the boron moiety onto the aromatic ring. This is typically achieved by converting a carbon-halogen bond into a carbon-boron bond.
Transition metals, particularly palladium and iridium, are highly effective catalysts for borylation reactions. nih.govrsc.orgrsc.orgmdpi.com Palladium-catalyzed borylation is a powerful tool for creating carbon-boron bonds under mild conditions, tolerating a wide variety of functional groups. nih.govnih.gov Iridium catalysts are also widely used, especially for direct C-H borylation. nih.gov
The choice of catalyst and ligands can be tuned to control the reaction's efficiency and selectivity. For instance, palladium catalysts combined with biaryl monophosphine ligands like SPhos are highly active for the borylation of aryl chlorides. nih.govnih.gov
Direct C-H borylation is an atom-economical method that converts a C-H bond directly into a C-B bond, often catalyzed by iridium complexes. rsc.orgrsc.org The regioselectivity of this reaction is typically governed by steric factors, with the borylation occurring at the most accessible C-H bond. nih.govrsc.org
In the context of a substrate like methyl 3-chlorobenzoate, direct borylation could theoretically occur. However, controlling the position of borylation is a significant challenge. Studies on the iridium-catalyzed C-H borylation of methyl benzoate have shown that the choice of ligand is critical in directing the regioselectivity. acs.org For example, bidentate ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) can inhibit ortho-borylation, whereas certain triphenylphosphine (B44618) ligands can favor it. acs.org This approach highlights a potential, albeit complex, route to related boronic esters.
The most common and reliable method for synthesizing aryl boronate esters is the palladium-catalyzed cross-coupling reaction of aryl halides or triflates with a diboron (B99234) reagent, a process known as the Miyaura borylation reaction. organic-chemistry.orgalfa-chemistry.comwikipedia.org This method is highly efficient for converting aryl iodides, bromides, and even some chlorides into their corresponding boronate esters. nih.govbeilstein-journals.org
For the synthesis of this compound, a precursor like methyl 3-chloro-4-iodobenzoate or methyl 3-chloro-4-bromobenzoate would be reacted with a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. organic-chemistry.org
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester and regenerate the catalyst. alfa-chemistry.com The choice of base is crucial; weak bases like potassium acetate (B1210297) (KOAc) are often used to prevent competing side reactions like the Suzuki coupling. organic-chemistry.orgalfa-chemistry.com
Table 2: Typical Conditions for Palladium-Catalyzed Miyaura Borylation of Aryl Halides
| Aryl Halide Substrate | Catalyst System | Boron Source | Base | Solvent & Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodides/Bromides | PdCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂) | Potassium Acetate (KOAc) | DMSO, 80°C | Arylboronic Ester | acs.org |
| Aryl Chlorides | Pd(OAc)₂ / SPhos | Bis(pinacolato)diboron (B₂pin₂) | K₃PO₄ | Dioxane, Room Temp. | Arylboronic Ester | nih.gov |
| Aryl Iodides/Bromides/Chlorides | PdCl₂(CH₃CN)₂ / SPhos | Pinacol (B44631) borane (B79455) (HBPin) | Triethylamine (NEt₃) | Not specified, 80-110°C | Aryl Pinacol Boronate | nih.gov |
| Aryl Halides/Triflates | PdCl₂(dppf) | Pinacol borane (HBPin) | Triethylamine (NEt₃) | Dioxane, 80°C | Arylboronate | acs.org |
Optimization of Reaction Conditions and Yield
The efficiency and yield of the Miyaura borylation step are highly dependent on the careful optimization of several reaction parameters. These include the choice of palladium catalyst, the base, the solvent, and the reaction temperature.
Catalyst Selection: A variety of palladium catalysts can be employed for the Miyaura borylation. Common choices include those with phosphine (B1218219) ligands that facilitate the catalytic cycle. The selection of the ligand can influence the reaction rate and the formation of byproducts.
Base and Solvent System: The choice of base is critical to the success of the borylation reaction. A weak base is often preferred to prevent the competing Suzuki-Miyaura coupling reaction from occurring. Potassium acetate (KOAc) is a frequently used base in this context. organic-chemistry.org More recently, the use of lipophilic bases such as potassium 2-ethyl hexanoate (B1226103) has been shown to improve reaction efficiency, allowing for lower catalyst loading and milder reaction conditions. organic-chemistry.orgnih.govfigshare.comresearchgate.net The solvent system must be capable of dissolving the reactants and the catalyst. Anhydrous solvents such as dioxane, tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO) are commonly employed. organic-chemistry.orgnih.gov
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, often in the range of 80-100°C, to ensure a reasonable reaction rate. researchgate.net However, optimization studies have demonstrated that with the right combination of catalyst and base, the reaction can proceed efficiently at lower temperatures, for instance, at 35°C. organic-chemistry.orgfigshare.comresearchgate.net The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.
A hypothetical optimization of the Miyaura borylation for the synthesis of this compound from Methyl 4-bromo-3-chlorobenzoate is presented in the table below.
Table 1: Hypothetical Optimization of Miyaura Borylation for this compound
| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 80 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos | KOAc | Dioxane | 90 | 10 | 82 |
| 3 | Pd(dba)₂ (1.5) | XPhos | K₃PO₄ | THF | 70 | 16 | 85 |
| 4 | Pd(OAc)₂ (0.5) | SPhos | K-2-ethyl-hexanoate | Toluene | 35 | 4 | 92 |
Isolation and Purification Techniques
The isolation and purification of this compound from the reaction mixture require careful consideration due to the nature of boronic acids and their esters. These compounds can be sensitive to certain conditions and may pose challenges during purification.
Work-up Procedure: Following the completion of the reaction, a standard aqueous work-up is typically performed to remove the base and other water-soluble impurities. The organic layer containing the product is then separated, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Chromatographic Purification: Purification of arylboronic esters by conventional silica (B1680970) gel chromatography can be problematic due to the potential for decomposition or strong adsorption onto the stationary phase. h1.co To mitigate these issues, several specialized techniques have been developed. One effective method involves the use of silica gel impregnated with boric acid, which has been shown to suppress the decomposition of pinacol boronic esters during chromatography. researchgate.net Alternatively, the use of less polar boronic esters, such as those derived from 1,1,2,2-tetraethylethylene glycol (Epin), can facilitate purification on standard silica gel. h1.co
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds and can be particularly effective for arylboronic acids and their derivatives. researchgate.net The choice of solvent is crucial for successful recrystallization. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents for the recrystallization of boronic acids include mixtures of ethyl acetate and hexanes, or water for the free boronic acids. researchgate.net The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly, promoting the formation of pure crystals.
Table 2: Purification Techniques for this compound
| Technique | Description | Key Considerations |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Standard silica gel may lead to product degradation. Boric acid-treated silica or alternative boronate esters can improve recovery. h1.coresearchgate.net |
| Recrystallization | Purification based on differences in solubility. | Selection of an appropriate solvent system is critical for high purity and yield. Common solvents include ethyl acetate/hexanes. researchgate.net |
| Acid/Base Extraction | Separation based on the acidic nature of the boronic acid. | The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which can then be re-acidified to recover the pure boronic acid. researchgate.net |
Applications of Methyl 4 Borono 3 Chlorobenzoate in Catalytic Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling stands as a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgyoutube.com This reaction is prized for its mild reaction conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. nih.govnih.gov Methyl 4-borono-3-chlorobenzoate serves as a key coupling partner in these reactions, facilitating the synthesis of complex biaryl structures. gre.ac.uk
Mechanistic Investigations of this compound Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The specific electronic nature of this compound, characterized by the electron-withdrawing chloro and methoxycarbonyl groups, can influence the kinetics and thermodynamics of these elementary steps.
The initial step of the catalytic cycle involves the oxidative addition of an organic halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. libretexts.orgyoutube.com The rate of this step is significantly influenced by the nature of the halide and the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov While direct oxidative addition studies specifically involving the coupling partners of this compound are not extensively documented in publicly available research, general principles suggest that the use of electron-rich and bulky phosphine ligands can accelerate this step. nih.gov The chloro-substituent on the boronic acid itself does not directly participate in this step, but its electronic influence is felt in the subsequent transmetalation and reductive elimination steps.
Transmetalation is the key step where the organic moiety from the boronic acid is transferred to the palladium(II) center. chemrxiv.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. chemrxiv.org The presence of the electron-withdrawing chloro and methoxycarbonyl groups on this compound can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate intermediate and influencing the rate of transmetalation. chemrxiv.org Mechanistic studies on related electron-deficient boronic acids suggest that the transmetalation step can be a critical, rate-determining part of the catalytic cycle. chemrxiv.org
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst. nih.gov The electronic nature of the coupling partners plays a crucial role in this step. Studies on related systems have shown that electron-withdrawing groups on the aryl-palladium intermediate can influence the rate of reductive elimination. The precise effect of the chloro and methoxycarbonyl substituents of this compound on the reductive elimination dynamics in its Suzuki-Miyaura coupling reactions warrants specific investigation to fully understand the reaction mechanism.
Catalytic Systems and Ligand Effects in Suzuki-Miyaura Coupling
The choice of the palladium catalyst and the associated ligands is paramount for achieving high efficiency and selectivity in Suzuki-Miyaura coupling reactions.
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions. youtube.com Pre-catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed, which form the active Pd(0) species in situ. nih.gov For challenging substrates, including those with electron-withdrawing groups like this compound, the use of well-defined pre-catalysts or the careful selection of ligands is often necessary to achieve optimal results. nih.gov
The efficiency of the catalytic system is highly dependent on the nature of the phosphine ligands attached to the palladium center. These ligands modulate the steric and electronic environment of the metal, influencing the rates of oxidative addition and reductive elimination. nih.gov For the coupling of electron-deficient boronic acids, bulky and electron-donating phosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be particularly effective in promoting efficient catalysis. nih.gov While specific data for this compound is limited, the general principles of ligand effects in Suzuki-Miyaura coupling provide a strong basis for catalyst selection and optimization for this specific substrate.
Ligand Design for Enhanced Reactivity and Selectivity
The success of Suzuki-Miyaura couplings, particularly with challenging substrates like aryl chlorides, is heavily reliant on the rational design of phosphine ligands. organic-chemistry.org These ligands play a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org For the coupling of arylboronic acids, electron-rich and sterically bulky phosphine ligands are often preferred as they promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the final reductive elimination step to afford the biaryl product. organic-chemistry.org
In the context of using this compound, the chlorine substituent on the boronic acid necessitates a robust catalytic system. The design of ligands that can effectively promote the coupling of sterically hindered or electronically deactivated aryl halides is an active area of research. For instance, the development of biarylphosphine ligands has proven effective for a broad range of palladium-catalyzed cross-coupling reactions, allowing for the fine-tuning of steric and electronic properties to achieve high reactivity and selectivity.
Scope and Limitations in Diverse Substrate Pairings
The utility of this compound is defined by its performance in cross-coupling reactions with a variety of substrate pairings. The electronic nature of the coupling partner, typically an aryl halide, significantly impacts the reaction outcome. Generally, aryl iodides are the most reactive, followed by bromides and then chlorides, which often require more specialized and reactive catalyst systems. nih.gov
Research has shown that both electron-rich and electron-deficient aryl halides can be successfully coupled with boronic acids, although reaction conditions may need to be optimized accordingly. For instance, the presence of electron-withdrawing groups on the aryl halide can enhance its reactivity towards oxidative addition. Conversely, electron-donating groups can make the aryl halide less reactive. The steric hindrance on both coupling partners also plays a critical role, with ortho-substituted aryl halides often presenting a greater challenge. nih.gov
A systematic study of the substrate scope of this compound would involve its reaction with a diverse array of aryl and heteroaryl halides, bearing various functional groups, to map out its reactivity profile and identify potential limitations.
Stereoselectivity and Regioselectivity Considerations
In cross-coupling reactions involving substrates with multiple potential reaction sites or stereocenters, controlling the stereoselectivity and regioselectivity is paramount.
Stereoselectivity in Suzuki-Miyaura reactions becomes a key consideration when using chiral, enantioenriched boronic acid derivatives or coupling partners. While this compound itself is achiral, its coupling with a chiral partner can lead to the formation of stereoisomeric products. The choice of ligand can significantly influence the stereochemical outcome of the reaction, with some ligands promoting retention of configuration while others may lead to isomerization. organic-chemistry.orgnih.gov Advances in this area have enabled the development of stereospecific cross-couplings, which are powerful tools for the synthesis of molecules with defined three-dimensional structures. nih.gov
Regioselectivity is crucial when a substrate contains multiple reactive sites, such as dihalo-substituted arenes or heterocycles. The inherent electronic and steric properties of the substrate, as well as the reaction conditions (catalyst, ligand, base, and solvent), can direct the coupling to a specific position. nih.gov For a substrate like this compound, while it has a single boronic acid functionality, its coupling with a dihaloaryl partner would require careful control to achieve selective mono- or di-arylation. The relative reactivity of the different halogen atoms on the coupling partner would be a determining factor.
Related Cross-Coupling Reactions Utilizing Boronic Acid Derivatives
Beyond the well-established Suzuki-Miyaura reaction, boronic acid derivatives like this compound are valuable reagents in other important cross-coupling transformations.
C-N Bond Forming Cross-Couplings
The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, with the resulting aryl amines being prevalent in pharmaceuticals and functional materials. The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for this purpose, coupling aryl halides or pseudohalides with amines. organic-chemistry.orgresearchgate.net While this reaction typically involves an amine as the nucleophile, related methodologies can utilize boronic acids.
More directly, the Chan-Lam coupling reaction offers a copper-catalyzed route to form C-N bonds by coupling an aryl boronic acid with an amine, amide, or other N-H containing compounds. nih.govscispace.comresearchgate.net This reaction is attractive due to its often milder conditions, proceeding at room temperature and open to the air. nih.gov The scope of the Chan-Lam reaction is broad, tolerating a variety of functional groups on both the boronic acid and the amine partner. nih.govorganic-chemistry.org For this compound, this reaction would provide a direct pathway to N-arylated products, where the substituted phenyl ring is attached to a nitrogen atom. The electronic and steric nature of the amine would influence the reaction's efficiency.
Other C-C Bond Forming Reactions (e.g., Chan-Lam Coupling)
While the Chan-Lam coupling is primarily known for C-N and C-O bond formation, it is mechanistically distinct from the Suzuki-Miyaura reaction. The Chan-Lam reaction is copper-catalyzed and involves the coupling of two nucleophilic partners, an organoboron compound and an amine or alcohol. nih.gov The reaction proceeds through a proposed copper(III) intermediate, which undergoes reductive elimination to form the desired product. nih.gov
The term "Chan-Lam coupling" is most accurately applied to these heteroatom bond-forming reactions. While other C-C bond forming reactions utilizing boronic acids exist, the Suzuki-Miyaura reaction remains the most prominent and widely used method for this purpose.
Methyl 4 Borono 3 Chlorobenzoate As a Key Building Block in Complex Molecular Synthesis
Design and Synthesis of Advanced Organic Scaffolds
The inherent reactivity and functional group tolerance of boronic acids make them ideal candidates for the construction of complex molecular frameworks. Methyl 4-borono-3-chlorobenzoate, featuring a boronic acid, a chloro substituent, and a methyl ester on the same aromatic ring, offers multiple points for chemical modification, enabling the synthesis of diverse and sophisticated organic scaffolds.
Construction of Biaryl and Heterobiaryl Systems
The formation of a carbon-carbon bond between two aromatic rings, creating a biaryl or heterobiaryl motif, is a cornerstone of modern synthetic chemistry. These structural units are prevalent in a wide array of pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is the premier method for achieving this transformation. nih.gov
This compound is an excellent substrate for Suzuki-Miyaura coupling reactions. The boronic acid moiety readily participates in the catalytic cycle, while the chloro and methyl ester groups can be retained or further functionalized in subsequent steps. This allows for the programmed synthesis of highly substituted biaryl and heterobiaryl compounds. For instance, coupling of this compound with various aryl or heteroaryl halides can generate a library of compounds with diverse substitution patterns, crucial for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling
| Aryl Halide Partner | Resulting Biaryl Scaffold | Potential Application Area |
| 4-Bromopyridine | 4-(4-Methoxycarbonyl-2-chlorophenyl)pyridine | Medicinal Chemistry |
| 2-Iodothiophene | Methyl 3-chloro-4-(thiophen-2-yl)benzoate | Materials Science |
| 1-Bromo-3,5-difluorobenzene | Methyl 4-(3,5-difluorophenyl)-3-chlorobenzoate | Agrochemicals |
Integration into Spirocyclic and Fused Ring Systems
Spirocyclic and fused ring systems are three-dimensional scaffolds that are increasingly sought after in drug discovery due to their conformational rigidity and ability to present substituents in well-defined spatial orientations. While direct examples of this compound in the synthesis of such systems are not extensively documented in readily available literature, its functional handles provide clear pathways for their construction.
The chloro and methyl ester groups on the this compound ring can be manipulated to participate in intramolecular cyclization reactions. For example, the ester could be reduced to an alcohol, which could then undergo an intramolecular etherification with a suitably positioned functional group on an adjacent ring, introduced via the boronic acid, to form a fused ring system.
Furthermore, the aromatic ring of this compound could potentially act as a diene or dienophile in a Diels-Alder reaction, a powerful tool for the construction of fused six-membered rings. mdpi.comchemicalbook.com The specific reaction conditions and the nature of the reaction partner would dictate the feasibility and outcome of such a transformation. The synthesis of spirocycles could be envisioned through multi-step sequences involving the initial formation of a biaryl structure, followed by intramolecular reactions that create the spirocyclic junction.
Applications in Medicinal Chemistry and Drug Discovery Programs
The structural features of this compound make it a valuable tool in the hands of medicinal chemists. Its ability to participate in reliable coupling reactions allows for the systematic modification of lead compounds and the synthesis of novel pharmaceutical intermediates.
Derivatization of Lead Compounds
In the process of drug discovery, once a "lead compound" with promising biological activity is identified, it is often necessary to synthesize a series of analogues to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. This process, known as lead optimization, heavily relies on the ability to make precise chemical modifications to the lead structure.
Synthesis of Potential Pharmaceutical Intermediates
Pharmaceutical intermediates are the building blocks used in the synthesis of active pharmaceutical ingredients (APIs). The efficient and cost-effective synthesis of these intermediates is a critical aspect of drug manufacturing. While specific, large-scale applications of this compound as a pharmaceutical intermediate are not widely publicized, its structural motifs are present in various biologically active molecules. For instance, substituted benzoic acids and their esters are common fragments in a range of drugs. The ability to introduce this fragment in a controlled manner via the boronic acid functionality makes it a potentially valuable intermediate.
A patent for the preparation of a drug intermediate for treating constipation, 2-hydroxy-3-bromo-4-acetamido-5-chloro-methyl benzoate (B1203000), highlights the utility of related halogenated and functionalized benzoate structures in the synthesis of complex pharmaceutical agents. google.com
Contribution to Chemical Space Exploration in Drug Design
The concept of "chemical space" refers to the vast, multidimensional space populated by all possible small molecules. nih.gov Exploring this space is a fundamental goal of drug discovery, as it can lead to the identification of novel molecular scaffolds with unique biological activities. Boronic acids, in general, are powerful tools for chemical space exploration due to their versatility in forming carbon-carbon bonds. nih.gov
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecules to populate chemical space. nih.govcam.ac.uk this compound, with its three distinct functional groups, is an ideal building block for DOS. By systematically varying the reaction partners that engage with the boronic acid, the chloro substituent, and the methyl ester, a vast library of structurally diverse compounds can be generated from a single starting material. This allows for a broad exploration of chemical space around a core scaffold, increasing the probability of discovering molecules with novel biological functions. The presence of both electron-withdrawing (chloro) and electron-donating (via the ester) characteristics on the ring also contributes to the diversity of electronic properties within the synthesized library.
Development of Functional Materials and Polymers
The unique structural characteristics of this compound, featuring a boronic acid group and a chlorine substituent on a benzoate backbone, position it as a valuable monomer in the synthesis of advanced functional materials and polymers. Its utility is most prominently demonstrated in the creation of conjugated polymers, which are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The presence of the boronic acid moiety allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the construction of complex polymer backbones. The chlorine atom and the methyl ester group on the aromatic ring provide additional handles for modifying the polymer's electronic properties, solubility, and morphology.
While direct research exclusively detailing the polymerization of this compound is not extensively documented in publicly available literature, its structural motifs are analogous to monomers widely used in the synthesis of high-performance polymers. For instance, boronic acid derivatives are fundamental building blocks for polyfluorenes and other conjugated copolymers used as emissive and charge-transporting layers in OLEDs. The introduction of a chlorine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer, thereby tuning its optoelectronic properties.
The general approach to synthesizing functional polymers using monomers like this compound involves a Suzuki polycondensation reaction. In this process, the boronic acid derivative is reacted with a dihaloaromatic comonomer in the presence of a palladium catalyst and a base. The choice of the comonomer is crucial as it significantly influences the properties of the final polymer.
For example, copolymerization with fluorene (B118485) derivatives can yield blue-emitting polymers, while copolymerization with electron-accepting units like benzothiadiazole can lead to polymers with emission in the green or red region of the spectrum. The methyl ester group in this compound could potentially be hydrolyzed post-polymerization to a carboxylic acid, which would alter the polymer's solubility and allow for further functionalization, such as the attachment of biomolecules or other functional groups.
The development of functional polymers from monomers like this compound is a dynamic area of research. The ability to precisely tailor the chemical structure of the monomer allows for the fine-tuning of the resulting polymer's properties, paving the way for the creation of next-generation materials for a wide range of applications.
Advanced Analytical and Spectroscopic Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of Methyl 4-borono-3-chlorobenzoate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a detailed map of the molecular framework can be constructed.
Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the benzene (B151609) ring.
Based on established principles and data from closely related analogs such as Methyl 4-bromo-3-chlorobenzoate, the expected signals for this compound are well-defined. chemicalbook.com The aromatic protons are anticipated to appear as a set of doublets and a doublet of doublets due to spin-spin coupling. The methyl ester protons will present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the NMR solvent, sometimes making them difficult to observe.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (C5) | ~7.9 | d | ~8.0 |
| Aromatic H (C2) | ~8.1 | d | ~1.5 |
| Aromatic H (C6) | ~7.8 | dd | ~8.0, ~1.5 |
| Methyl (-OCH₃) | ~3.9 | s | - |
| Boronic Acid (-OH) | Variable (broad) | s | - |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, carbonyl, alkyl).
For this compound, distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon, and the six carbons of the aromatic ring. The carbon atom directly attached to the boron (C4) will show a characteristic chemical shift, and its signal may be broadened due to quadrupolar relaxation of the attached boron nucleus. The chemical shifts can be predicted by comparison with similar structures like methyl 4-chlorobenzoate (B1228818) and other substituted benzoic acids. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~166 |
| Aromatic C1 | ~132 |
| Aromatic C2 | ~135 |
| Aromatic C3 (C-Cl) | ~134 |
| Aromatic C4 (C-B) | ~130 (broad) |
| Aromatic C5 | ~131 |
| Aromatic C6 | ~129 |
| Methyl (-OCH₃) | ~53 |
Boron-11 NMR (¹¹B NMR) is a specialized technique crucial for characterizing boron-containing compounds. It provides direct information about the coordination state and chemical environment of the boron atom. researchgate.net For this compound, the boron atom is part of a trigonal planar boronic acid group, which is an sp²-hybridized state.
This environment gives rise to a characteristic signal in the ¹¹B NMR spectrum. Arylboronic acids typically exhibit a broad signal in the chemical shift range of 27-33 ppm relative to a BF₃·OEt₂ standard. sdsu.edunsf.gov The presence of a single, broad resonance in this region would confirm the presence of the boronic acid moiety and its sp² hybridization state. The exact chemical shift is sensitive to solvent and concentration, as boronic acids can exist in equilibrium with their cyclic anhydride (B1165640) trimers (boroxines). sdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent aromatic protons, confirming their connectivity and aiding in the assignment of the C5-C6 coupling.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each aromatic and methyl proton signal to its directly attached carbon atom, providing definitive assignments for the protonated carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The high-resolution mass spectrum (HRMS) provides the exact mass, which can be used to confirm the molecular formula (C₈H₈BClO₄).
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak [M]⁺. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and boron (¹⁰B and ¹¹B isotopes) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these elements.
Common fragmentation pathways for methyl esters of aromatic acids involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). chemguide.co.uklibretexts.orgmiamioh.edu
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ³⁵Cl, ¹¹B) | Predicted Fragment Ion | Loss from Molecular Ion |
| 214 | [M]⁺ | - |
| 183 | [M - OCH₃]⁺ | -OCH₃ |
| 155 | [M - COOCH₃]⁺ | -COOCH₃ |
| 156 | [C₆H₄B(OH)₂Cl]⁺ | -CO |
| 139 | [C₆H₄Cl]⁺ | -B(OH)₂, -COOCH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com Specific functional groups give rise to characteristic absorption (IR) or scattering (Raman) bands, providing a molecular "fingerprint". nih.gov
For this compound, the key expected vibrational modes include:
O-H Stretching: A very broad and strong absorption in the IR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption in the IR spectrum around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.
C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
B-O Stretching: A strong, broad absorption band in the IR spectrum around 1330-1380 cm⁻¹ is characteristic of the B-O single bond stretch in boronic acids.
C-Cl Stretching: A moderate to strong band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl bond. americanpharmaceuticalreview.com
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and could provide complementary information to the IR spectrum.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the qualitative and quantitative assessment of this compound. Its application is crucial for verifying the purity of the compound and for the real-time monitoring of chemical transformations, such as Suzuki-Miyaura coupling reactions where it is often a key reagent. acs.org
A prevalent approach for analyzing aromatic boronic acids is reversed-phase HPLC (RP-HPLC). sielc.com This method typically employs a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The mobile phase is usually a gradient mixture of an aqueous solution, often containing a small percentage of an acid like formic or acetic acid to control ionization, and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, which involves progressively increasing the concentration of the organic solvent, facilitates the separation of compounds with a wide range of polarities.
Purity Assessment: To determine the purity of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. The detector, typically a UV-Vis spectrophotometer set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm), records the elution profile. The resulting chromatogram displays a major peak for the target compound and may show minor peaks corresponding to impurities. The purity is commonly calculated as the area percentage of the main peak relative to the total peak area.
Reaction Monitoring: HPLC is an invaluable tool for tracking the progress of a chemical reaction. By taking small aliquots from the reaction mixture at various time points and analyzing them by HPLC, chemists can monitor the consumption of starting materials, like this compound, and the formation of the desired product. This allows for the optimization of reaction conditions and the determination of the reaction's completion point.
Below is an interactive table detailing a representative set of HPLC conditions that could be adapted for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | Primesep P, 4.6x150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with Sulfuric Acid Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific crystal structure for this compound is not publicly available, an analysis of the crystal structures of analogous compounds, such as other substituted benzoic acids and phenylboronic acid derivatives, can provide valuable insights into its likely molecular conformation and intermolecular interactions in the solid state. rsc.orgwiley-vch.de
Expected Molecular Conformation: The molecule is anticipated to be relatively planar, with the methyl ester and boronic acid groups positioned in or near the plane of the benzene ring. The chlorine atom, being ortho to the boronic acid, may introduce some steric hindrance, potentially causing a slight torsion in the C-B bond.
The following table outlines the expected crystallographic parameters for this compound, extrapolated from data on structurally related compounds.
| Parameter | Expected Information |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Commonly a centrosymmetric group like P2₁/c |
| Key Hydrogen Bonds | O-H···O interactions forming boronic acid dimers |
| Other Potential Interactions | C-H···O, Halogen bonding |
| Molecular Conformation | Predominantly planar with possible minor torsions |
A definitive single-crystal X-ray diffraction analysis of this compound would be required to experimentally validate these structural predictions and provide precise bond lengths, angles, and details of the crystal packing.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For Methyl 4-borono-3-chlorobenzoate, DFT calculations can provide profound insights into its geometry, electronic landscape, and spectroscopic signatures.
Optimization of Molecular Geometry and Conformational Analysis
The first step in any thorough computational analysis is the determination of the molecule's most stable three-dimensional structure. Using DFT methods, such as the widely employed B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
For this compound, particular attention would be paid to the rotational barriers around the C-B and C-C bonds connecting the boronic acid and ester groups to the phenyl ring. The orientation of the hydroxyl groups on the boron atom and the methyl ester group can lead to various conformers. mdpi.com A comprehensive conformational analysis would identify the global minimum energy structure, which is the most likely conformation to be observed experimentally, as well as other low-energy conformers that may be present in equilibrium. mdpi.comnih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Global Minimum)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| C-B | 1.56 Å | |
| B-O1 | 1.37 Å | |
| B-O2 | 1.37 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-C(=O) | 1.51 Å | |
| C=O | 1.22 Å | |
| O-CH3 | 1.44 Å | |
| Bond Angle | Cl-C-C | 120.5° |
| C-C-B | 121.0° | |
| O1-B-O2 | 118.5° | |
| Dihedral Angle | C-C-B-O1 | ~0° (syn-planar) |
| C-C-C=O | ~180° (anti-periplanar) |
Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)
The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide access to the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. tandfonline.comglobethesis.com
For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely be distributed over the boron atom and the carbonyl group of the ester, reflecting their electron-accepting nature. numberanalytics.com
Natural Bond Orbital (NBO) analysis is another powerful tool that can be derived from DFT calculations. researchgate.netunair.ac.id It provides a detailed picture of the charge distribution across the molecule, revealing which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is crucial for predicting sites of electrophilic and nucleophilic attack. The boron atom, being electron-deficient, would carry a significant positive charge, making it a Lewis acidic center. nih.gov
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | ~3.5 D |
Prediction of Spectroscopic Properties
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov For this compound, the following spectra can be simulated:
Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra. nih.govtandfonline.com These calculations help in assigning the observed vibrational modes to specific functional groups, such as the B-O-H stretches of the boronic acid, the C=O stretch of the ester, and the C-Cl stretch.
Nuclear Magnetic Resonance (NMR) Spectra: The gauge-invariant atomic orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. globethesis.comlatrobe.edu.au This provides insight into the electronic transitions occurring within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the conformational landscape and reveal how the molecule flexes, rotates, and interacts with its environment (e.g., a solvent). youtube.commdpi.com
For this compound, an MD simulation could be used to:
Explore the full range of accessible conformations in solution.
Investigate the dynamics of the boronic acid group's rotation and its potential for intermolecular interactions.
Study the solvation of the molecule and the arrangement of solvent molecules around its polar and nonpolar regions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govnih.gov Although this article does not delve into biological activity, the principles of QSAR can be applied to predict chemical properties like reactivity or pKa.
For a series of substituted analogs of this compound, a QSAR model could be developed to predict a property of interest. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) using computational methods and then using statistical techniques to build a predictive model. Such models can be valuable for designing new molecules with desired properties without the need for synthesizing and testing every compound. dntb.gov.ua It is important to note that the predictive power of in silico models for properties like mutagenicity in boronic acids can sometimes be limited, highlighting the need for robust experimental data. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Methyl 4-Borono-3-chlorobenzoate Reactions
The primary reactivity of this compound is centered around the boronic acid moiety, most commonly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While standard palladium catalysts are effective, research is moving towards more sophisticated systems to enhance efficiency, expand substrate scope, and improve sustainability.
Future developments will likely focus on several key areas:
Advanced Palladium Catalysts: Research into novel palladium complexes, such as those with bis-carbene ligands, continues to yield catalysts with higher turnover numbers and efficiency for coupling reactions involving functionalized substrates. sigmaaldrich.com Automated systems are being used to rapidly screen combinations of palladacycles and specialized ligands, like dialkylbiarylphosphines, to find optimal conditions for specific, complex couplings. rsc.orgrsc.org
Alternative Metal Catalysts: Beyond palladium, other transition metals are being explored. For instance, copper(II) catalysts have been effectively used for the radiohalogenation of arylboronic acids in aqueous conditions, a transformation relevant for radiopharmaceutical synthesis. rsc.org
Organocatalysis: The development of metal-free catalytic systems is a significant goal. Sterically hindered and electron-deficient organocatalysts are being investigated for various transformations, including the silylation of alcohols, which could potentially be adapted for reactions involving the functional groups on the benzoate (B1203000) ring. nih.gov
Table 1: Emerging Catalytic Systems for Arylboronic Acid Reactions
| Catalyst Type | Example | Reaction Type | Potential Advantage | Reference |
| Advanced Palladium | Bis-carbene Palladium Complex | Suzuki-Miyaura Coupling | High efficiency for functionalized substrates | sigmaaldrich.com |
| Alternative Metal | Copper(II) with 1,10-phenanthroline | Radiohalogenation | Enables novel transformations in water | rsc.org |
| Automated Screening | Palladacycle/Ligand Libraries | Suzuki-Miyaura Coupling | Rapid optimization of complex reactions | rsc.orgrsc.org |
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
The principles of green chemistry are increasingly influencing the synthesis and use of chemical intermediates. researchgate.net For a compound like this compound, this involves minimizing waste, reducing the use of hazardous solvents, and designing more efficient processes.
Key sustainable strategies include:
Aqueous Micellar Catalysis: A prominent green technology involves performing organic reactions in water using designer surfactants, such as the vitamin E-derived TPGS-750-M. evonik.com These surfactants form micelles that act as nanoreactors, enabling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings to proceed in water, often with lower catalyst loading and at milder temperatures than in traditional organic solvents. evonik.com This approach drastically reduces reliance on volatile organic compounds.
Water as a Solvent: Beyond micellar systems, efforts to use water as a benign solvent for chemical transformations are growing. sciencedaily.com The development of catalysts that are active in aqueous media is crucial, as demonstrated by the copper-catalyzed radiohalogenation of arylboronic acids. rsc.org
Stable Boronic Esters: The purification of boronic acids can be challenging. The development of boronic esters, such as 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)], that are stable enough for silica (B1680970) gel chromatography represents a significant advance. acs.org This simplifies purification, reduces solvent consumption, and can lead to higher yields in subsequent coupling reactions compared to using the corresponding boronic acids directly. acs.org
Exploration of New Reactivities and Transformation Pathways
While Suzuki-Miyaura coupling is the most common application, the inherent reactivity of the boronic acid group and the influence of the ring's substituents open doors to new chemical transformations.
Emerging areas of reactivity include:
Covalent Interactions with Biomolecules: Boronic acids can form reversible covalent bonds with nucleophilic amino acid residues in proteins. researchgate.net High-throughput crystallography has revealed that arylboronic acids can form tricovalent complexes with certain enzymes, such as penicillin-binding proteins, by reacting with multiple residues. acs.orgnih.gov This reactivity is being actively explored for the design of novel enzyme inhibitors.
Stimuli-Responsive Transformations: The carbon-boron bond in arylboronic acids is susceptible to oxidation. This reactivity is being harnessed to create materials that degrade in the presence of reactive oxygen species (ROS), offering a pathway for designing smart, responsive systems. nih.gov
Radioisotope Labeling: A novel and efficient single-step method for labeling antibodies and other biomolecules with radiohalogens like iodine-125 (B85253) and astatine-211 (B1237555) has been developed using a copper-catalyzed reaction with arylboronic acid precursors in water. rsc.org This represents a significant transformation pathway for creating agents for nuclear imaging and targeted radionuclide therapy.
Derivatization via Other Functional Groups: The aromatic ring can be further functionalized. For example, formyl-substituted phenylboronic acids can be reacted to form boronic-imine structures, demonstrating that the boronic acid moiety can be carried through other transformation sequences. nih.gov
Advanced Applications in Materials Science and Nanotechnology
The unique chemical properties of arylboronic acids are being leveraged to create advanced materials with tailored functionalities. This compound serves as a potential building block for such materials due to its defined substitution pattern.
Current and future applications include:
Stimuli-Responsive and Self-Healing Materials: Arylboronic acids are key components in creating "smart" materials. The reversible formation of boronate esters with diols allows for the construction of hydrogels that are self-healing. nih.gov Furthermore, the susceptibility of the C-B bond to oxidation by ROS allows for the design of nanomaterials and hydrogels that degrade on demand in specific biological environments. nih.gov
Affinity Chromatography and Separation: Boronic acids can be immobilized onto solid supports, such as porous silica, to create stationary phases for boronate affinity chromatography. nih.gov These materials are used for the selective separation and enrichment of molecules containing cis-diol groups, such as glycosides and certain adenosine (B11128) phosphates. nih.govrsc.org
Organic Electronics and Sensors: Functionalized aromatic compounds are the foundational components of organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and electronic sensors. arxiv.org Arylboronic acids and their derivatives are valuable intermediates for synthesizing the complex biaryl and poly-aryl structures required for these advanced electronic materials.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
Modern chemical and pharmaceutical research relies heavily on automation and high-throughput methods to accelerate discovery. Building blocks like this compound are ideal candidates for these platforms.
Automated Synthesis: Fully automated systems have been developed that can perform complex multi-step reactions like the Suzuki-Miyaura coupling. synplechem.comacs.orgnih.gov These platforms use pre-packaged capsules containing the necessary reagents and purification materials, allowing for the reaction, workup, and product isolation to occur without manual intervention. synplechem.com This technology enables the rapid synthesis of libraries of compounds for screening.
High-Throughput Reaction Optimization: Droplet-flow microfluidic systems provide a platform for ultra-high-throughput experimentation. rsc.org These automated systems can perform thousands of reactions on a microliter scale, using smart algorithms to rapidly explore a wide range of variables—including catalysts, ligands, temperature, and time—to identify the optimal conditions for a specific transformation. rsc.orgrsc.org
High-Throughput Screening (HTS): In drug discovery, HTS is used to test large numbers of compounds for biological activity. Boron-containing fragments are being screened using high-throughput crystallography to identify binding modes to protein targets. acs.orgnih.gov Additionally, boronic acid-functionalized multi-well plates have been created for the high-throughput enrichment and analysis of specific classes of biomolecules, integrating the material's properties directly into the screening workflow. rsc.org
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at C3, boronic acid at C4). The boronic acid proton signal (~δ 8.0–9.0 ppm) is often broad due to hydrogen bonding .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for boron coordination geometry. Challenges include low crystal quality due to hygroscopic boronic acid groups; data collection under inert gas (e.g., N₂) is recommended .
How can researchers address instability of this compound during cross-coupling reactions?
Advanced Research Question
Instability arises from boronic acid dehydration or protodeboronation under basic conditions. Mitigation strategies:
- Storage : Store at 0–6°C in anhydrous solvents (e.g., DMF or DMSO) to suppress hydrolysis .
- Reaction Optimization : Use aryl triflates instead of bromides for faster coupling, reducing exposure to harsh conditions. Additives like molecular sieves or LiCl enhance catalyst turnover .
- In Situ Derivatization : Protect the boronic acid as a boronate ester (e.g., with pinacol) to improve stability during handling .
What challenges arise in crystallizing this compound, and how are they resolved?
Advanced Research Question
The compound’s polar boronic acid group and chlorine substituent complicate crystal lattice formation. Solutions include:
- Co-Crystallization : Use hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize boron-oxygen interactions.
- Low-Temperature Data Collection : Reduces thermal motion artifacts. SHELXD or SHELXE can phase high-resolution data, even for twinned crystals .
- Synchrotron Radiation : Enhances weak diffraction signals from small or poorly ordered crystals .
How should researchers reconcile contradictory reactivity data in cross-coupling studies with analogs?
Data Contradiction Analysis
Discrepancies in reaction outcomes (e.g., lower yields vs. methyl 4-bromo-3-chlorobenzoate) may stem from:
- Electronic Effects : The electron-withdrawing chlorine at C3 reduces aryl halide reactivity. Compare Hammett σ values for substituents to predict coupling efficiency .
- Steric Hindrance : The boronic acid’s ortho position to chlorine may hinder catalyst access. Computational modeling (DFT) can assess transition-state steric effects .
- Byproduct Analysis : Use LC-MS to identify protodeboronation byproducts, guiding solvent/base adjustments .
What are the best practices for handling waste containing this compound?
Q. Methodological Guidance
- Segregation : Separate boronic acid-containing waste from halogenated solvents to avoid hazardous reactions.
- Neutralization : Treat aqueous waste with dilute HCl to protonate boronate species, followed by adsorption onto activated charcoal.
- Professional Disposal : Collaborate with certified waste management services for incineration or chemical degradation, adhering to EPA/REACH guidelines .
How does this compound compare to its fluorinated analogs in medicinal chemistry applications?
Advanced Research Question
While not directly studied, structural analogs suggest:
- Bioisosteric Potential : The boronic acid group mimics carboxylic acids in enzyme inhibition (e.g., protease targeting). Fluorine substitution (e.g., at C4) enhances metabolic stability but reduces boron’s Lewis acidity.
- SAR Studies : Use parallel synthesis to compare IC₅₀ values in kinase assays. X-ray co-crystallization with target proteins (e.g., HIV protease) reveals binding mode differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
